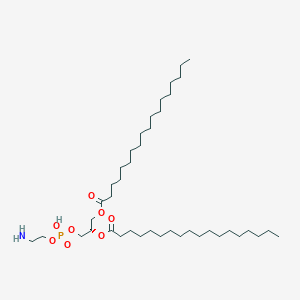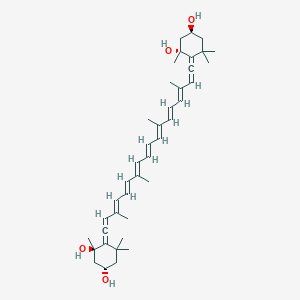
Mimulaxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mimulaxanthin is a natural product found in Lamium galeobdolon and Erythranthe lutea with data available.
Wissenschaftliche Forschungsanwendungen
Structural Insights
Mimulaxanthin, identified as a xanthophyll in Mimulus guttatus (Monkey flower) petals, exhibits a complex structure that includes a 6,7,6′,7′-tetradehydro-5,6,5′,6′-tetrahydro,β,β-carotene-3,5,3′,5′-tetrol configuration. This structure has been confirmed through mass, NMR, and IR spectroscopy analyses. The pigment's diacetate, diacetate-di (trimethylsilyl)-ether, and diether derivatives have been synthesized, offering insights into its chemical behavior and potential for further research applications (Nitsche, 1973).
Carotenoid Composition in Mimulus Species
The genus Mimulus, widely studied in ecological and evolutionary contexts, features species with carotenoid-rich flowers. Mimulus lewisii, a key model species, and other Mimulus species predominantly contain mimulaxanthin along with antheraxanthin, violaxanthin, neoxanthin, and deepoxyneoxanthin. These findings lay the groundwork for future research on transcriptional control of carotenoid biosynthesis in Mimulus flowers, potentially leading to new applications in horticulture and plant science (Lafountain, Frank, & Yuan, 2015).
Synthetic Approaches and Chemical Behavior
Synthetic efforts have produced enantiomerically pure mimulaxanthin and its isomers, shedding light on its chemical properties and potential for use in various applications, including as a pigment and in materials science. This synthesis reveals the molecule's intricate chemistry and paves the way for innovative uses in industries requiring specific carotenoid structures (Baumeler & Eugster, 1991).
Carotenoid Synthesis via Olefin Metathesis
Olefin metathesis has been employed in the synthesis of mimulaxanthin, demonstrating a novel approach to constructing carotenoids with conjugated polyene chains. This method opens up new avenues for the synthesis of carotenoids like mimulaxanthin, with potential implications for research in organic chemistry and the development of carotenoid-based products (Kajikawa, Iguchi, & Katsumura, 2009).
Eigenschaften
Produktname |
Mimulaxanthin |
|---|---|
Molekularformel |
C40H56O4 |
Molekulargewicht |
600.9 g/mol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-35-37(5,6)25-33(41)27-39(35,9)43)15-11-12-16-30(2)18-14-20-32(4)22-24-36-38(7,8)26-34(42)28-40(36,10)44/h11-22,33-34,41-44H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,29-15+,30-16+,31-19+,32-20+/t23?,24?,33-,34-,39+,40+/m0/s1 |
InChI-Schlüssel |
GBFUJSDSAPGLBF-VSLLMMCSSA-N |
Isomerische SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C=C1C(C[C@@H](C[C@]1(O)C)O)(C)C)/C)/C)/C=C/C=C(/C=C=C2C(C[C@@H](C[C@]2(O)C)O)(C)C)\C |
Kanonische SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=C=C2C(CC(CC2(C)O)O)(C)C |
Synonyme |
6,7,6',7'-tetradehydro-5,6,5',6'-tetrahydro,beta,beta-carotene-3,5,3',5'-tetrol mimulaxanthin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



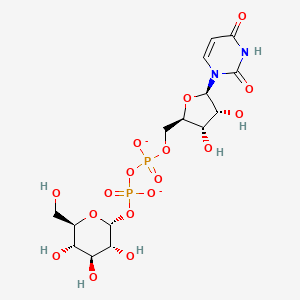

![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)
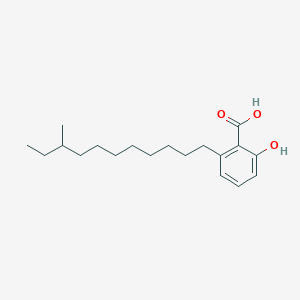

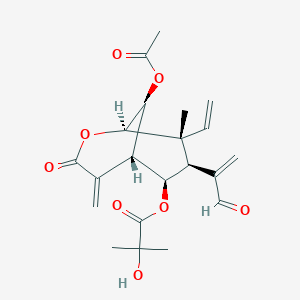

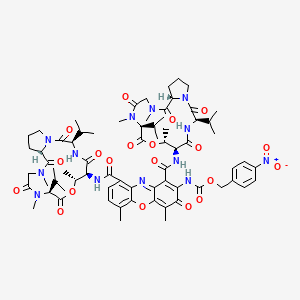
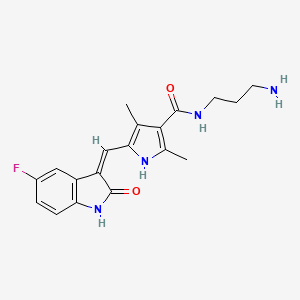
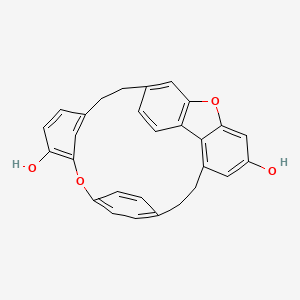
![(Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1258711.png)
